molecular formula C23H17FN2O5 B15028937 3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid

Cat. No.: B15028937
M. Wt: 420.4 g/mol
InChI Key: KRXBDBAWHZLPKQ-YBFXNURJSA-N
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Description

3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an imidazolidinone ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the fluorobenzyl group, and the coupling with the furan ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the imidazolidinone ring would yield amines.

Mechanism of Action

The mechanism of action of 3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the imidazolidinone ring can participate in hydrogen bonding and other interactions. The furan ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid is unique due to its combination of a fluorobenzyl group, an imidazolidinone ring, and a furan ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H17FN2O5

Molecular Weight

420.4 g/mol

IUPAC Name

3-[5-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid

InChI

InChI=1S/C23H17FN2O5/c1-13-16(6-4-7-17(13)22(28)29)20-10-9-15(31-20)11-19-21(27)26(23(30)25-19)12-14-5-2-3-8-18(14)24/h2-11H,12H2,1H3,(H,25,30)(H,28,29)/b19-11+

InChI Key

KRXBDBAWHZLPKQ-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F

Origin of Product

United States

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